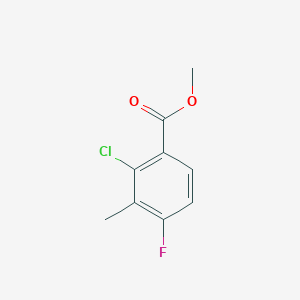

Methyl 2-chloro-4-fluoro-3-methylbenzoate

Description

Methyl 2-chloro-4-fluoro-3-methylbenzoate is a halogenated aromatic ester with the molecular formula C₉H₈ClFO₂ and a molar mass of 202.45 g/mol. Its structure features a benzoate backbone substituted with chlorine at position 2, fluorine at position 4, and a methyl group at position 3 (Figure 1). This compound is part of the broader class of methyl benzoate derivatives, which are widely used as intermediates in pharmaceuticals, agrochemicals, and specialty polymers due to their stability and reactivity .

Properties

IUPAC Name |

methyl 2-chloro-4-fluoro-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-5-7(11)4-3-6(8(5)10)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLNNIXUTMDFST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-chloro-4-fluoro-3-methylbenzoate is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

Methyl 2-chloro-4-fluoro-3-methylbenzoate has the molecular formula C9H8ClFO2. It is synthesized through various methods, often involving nucleophilic substitution reactions where the chloro and fluoro groups enhance reactivity. The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical applications.

The biological activity of methyl 2-chloro-4-fluoro-3-methylbenzoate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of halogen substituents can enhance binding affinity to enzymes or receptors, potentially leading to modulation of cellular processes. For instance, halogenated benzoates are known to exhibit herbicidal and antimicrobial properties, likely through mechanisms such as enzyme inhibition or disruption of cellular signaling pathways.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits potential against various bacterial strains, affecting cell viability. |

| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways. |

| Herbicidal | Potential use in agricultural applications targeting weed species. |

Case Studies and Research Findings

- Antimicrobial Activity : A study explored the antimicrobial properties of chlorinated and fluorinated benzoates, including methyl 2-chloro-4-fluoro-3-methylbenzoate. The compound demonstrated significant activity against Streptococcus pneumoniae, with a minimum inhibitory concentration (MIC) indicating effective bacterial growth inhibition .

- Enzyme Interaction Studies : Research indicated that methyl 2-chloro-4-fluoro-3-methylbenzoate interacts with bacterial RNA polymerase, leading to inhibition of bacterial growth. This interaction suggests a potential mechanism for its use in developing antibacterial agents .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications to the benzoate structure can significantly impact biological activity. For instance, altering the position of substituents on the aromatic ring was found to enhance or diminish antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical properties and applications of Methyl 2-chloro-4-fluoro-3-methylbenzoate can be contextualized by comparing it to structurally related methyl benzoate derivatives. Below is a detailed analysis supported by data from diverse sources:

Table 1: Key Properties of Methyl 2-chloro-4-fluoro-3-methylbenzoate and Analogues

Key Observations:

Substituent Effects on Physicochemical Properties: The chlorine and fluorine substituents in Methyl 2-chloro-4-fluoro-3-methylbenzoate enhance its electrophilicity and resistance to hydrolysis compared to non-halogenated esters (e.g., methyl salicylate, C₈H₈O₃) . The trifluoromethyl group in Methyl 2-chloro-4-[3-(trifluoromethyl)phenyl]benzoate significantly increases molar mass (314.69 g/mol) and lipophilicity, making it suitable for hydrophobic applications .

Reactivity and Applications: Electron-withdrawing groups (e.g., Cl, F, CN) in positions 2, 3, or 4 of the benzene ring stabilize the ester against nucleophilic attack, favoring use in controlled syntheses .

Research Findings and Trends

- Synthetic Utility : Methyl benzoate derivatives with halogen and alkyl substituents are increasingly prioritized in drug discovery for their ability to modulate pharmacokinetic properties (e.g., bioavailability, metabolic stability) .

- Analytical Methods : Techniques such as gas chromatography (GC) and mass spectrometry, as described in resin analysis (), are applicable for characterizing methyl benzoate derivatives, ensuring purity and structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.